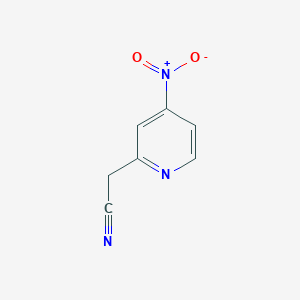
1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)- is a heterocyclic aromatic organic compound. It is a derivative of pyrrole, a five-membered ring containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the second position, a phenyl group at the fifth position, and a phenylmethyl group at the first position of the pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)- can be achieved through several methods. One common approach involves the Paal-Knorr synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with appropriate amines in the presence of a catalyst such as iron (III) chloride . Another method includes the condensation of carbamates with 2,5-dimethoxytetrahydrofuran to yield N-substituted pyrroles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, sulfonyl chlorides.
Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different chemical applications.
Scientific Research Applications
1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interaction with biological systems .
Comparison with Similar Compounds
1H-Pyrrole, 1-(phenylmethyl)-: This compound lacks the methyl and phenyl groups at the second and fifth positions, respectively.
1H-Pyrrole, 2,5-dimethyl-1-phenyl-: This compound has methyl groups at both the second and fifth positions but lacks the phenylmethyl group at the first position.
Uniqueness: 1H-Pyrrole, 2-methyl-5-phenyl-1-(phenylmethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
357988-98-8 |
|---|---|
Molecular Formula |
C18H17N |
Molecular Weight |
247.3 g/mol |
IUPAC Name |
1-benzyl-2-methyl-5-phenylpyrrole |
InChI |
InChI=1S/C18H17N/c1-15-12-13-18(17-10-6-3-7-11-17)19(15)14-16-8-4-2-5-9-16/h2-13H,14H2,1H3 |
InChI Key |
AQVZLUYMYDIBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


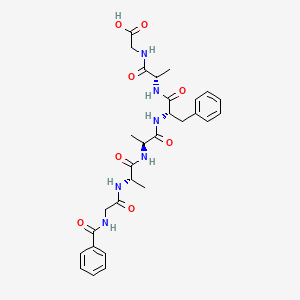
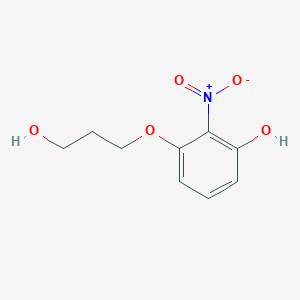
![N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine](/img/structure/B14236369.png)
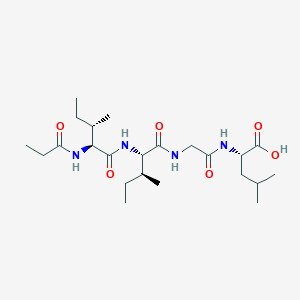
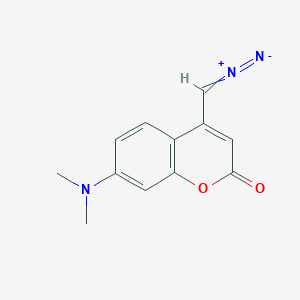
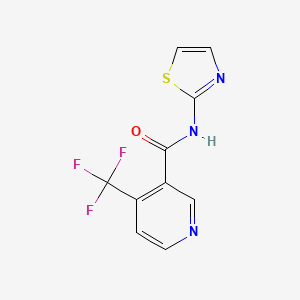
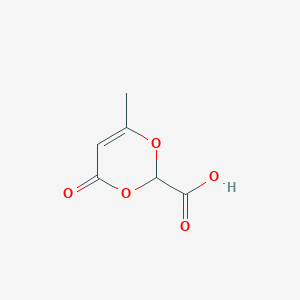
![N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14236391.png)
![4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine](/img/structure/B14236405.png)
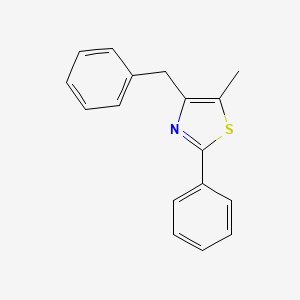
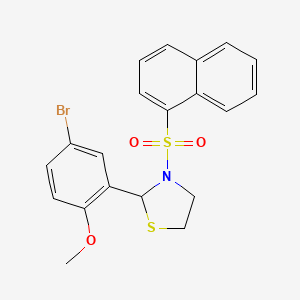
![Acetamide, N-[2-(phenylseleno)phenyl]-](/img/structure/B14236428.png)

